3'-Uridylic acid - 84-53-7

3'-Uridylic acid

Catalog Number: EVT-295499
CAS Number: 84-53-7
Molecular Formula: C9H13N2O9P
Molecular Weight: 324.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'-UMP is a pyrimidine ribonucleoside 3'-monophosphate having uracil as the nucleobase. It has a role as an Escherichia coli metabolite. It is a pyrimidine ribonucleoside 3'-monophosphate and a uridine phosphate. It is a conjugate acid of a 3'-UMP(2-).
3'-UMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3'-Uridylic acid is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.

Uridine 2'-phosphate

  • Relevance: Diethyl pyrocarbonate reacts with both uridine 2'-phosphate and 3'-Uridylic acid to form uridine 2':3'-cyclic phosphate []. This shared reactivity highlights the similar chemical behavior of these isomeric ribonucleotides.

Uridine 2':3'-cyclic phosphate

  • Relevance: Uridine 2':3'-cyclic phosphate is a key intermediate in the enzymatic hydrolysis of RNA by ribonucleases, including pancreatic ribonuclease A [, ]. The formation of this cyclic phosphate from both 3'-Uridylic acid and its 2'-isomer underscores its importance in RNA metabolism.

Uridine 3'-phosphate aryl esters

  • Relevance: Uridine 3'-phosphate aryl esters are used as substrates to study the enzymatic mechanism of bovine pancreatic ribonuclease A []. The rate of their cyclization provides insights into the enzyme's catalytic mechanism and the charge development on the leaving oxygen during catalysis.

2'-Deoxyuridine 3'-phosphate (dUMP)

  • Relevance: dUMP, while structurally similar to 3'-Uridylic acid, exhibits weaker binding to Ribonuclease A []. This difference aids in understanding the enzyme's preference for ribonucleotides over deoxyribonucleotides.

2'-Fluoro-2'-deoxyuridine 3'-phosphate (dUFMP)

  • Relevance: dUFMP exhibits a higher binding affinity to Ribonuclease A compared to 3'-Uridylic acid []. This difference highlights the influence of the 2'-substituent on binding affinity and suggests the potential for developing more potent inhibitors based on these modifications.

Arabinouridine 3'-phosphate (araUMP)

  • Relevance: Similar to dUFMP, araUMP displays a higher binding affinity to Ribonuclease A than 3'-Uridylic acid []. This finding emphasizes the impact of furanose ring modifications on binding and provides further support for designing novel inhibitors targeting Ribonuclease A.

Benzyl esters of 3'-ribonucleotides

  • Relevance: Radiolabeled benzyl esters of 3'-ribonucleotides serve as sensitive substrates for assaying ribonuclease activity []. Their hydrolysis releases radiolabeled benzyl alcohol, allowing for the easy and sensitive detection of ribonuclease activity.

5-(N'-piperidinomethyl) uridine-3'-phosphate

  • Relevance: 5-(N'-piperidinomethyl) uridine-3'-phosphate serves as a key intermediate in the synthesis of Ribothymidine-3'-phosphate from 3'-Uridylic acid []. This reaction pathway highlights the chemical versatility of 3'-Uridylic acid as a starting material for synthesizing modified nucleotides.

Ribothymidine 3'-phosphate

  • Relevance: This compound can be synthesized from 3'-Uridylic acid, demonstrating the potential for using 3'-Uridylic acid as a precursor for producing other biologically relevant nucleotides [, ].

Polyuridylic acid (Poly U)

  • Relevance: Poly U is a substrate for various ribonucleases, including bull semen ribonuclease and pancreatic ribonuclease, which hydrolyze it to 3'-Uridylic acid [, ]. This breakdown highlights the susceptibility of Poly U to enzymatic degradation and the role of 3'-Uridylic acid as a final product in this process.
Overview

3'-Uridylic acid, also known as uridine monophosphate, is a nucleotide that plays a crucial role in the biochemistry of nucleic acids. It is a building block of ribonucleic acid (RNA) and is involved in various metabolic processes. This compound consists of a uracil base, a ribose sugar, and a phosphate group attached to the 3' position of the ribose. The significance of 3'-uridylic acid extends beyond its structural role; it is also involved in cellular signaling and energy metabolism.

Source and Classification

3'-Uridylic acid is classified as a pyrimidine nucleotide. It can be derived from the hydrolysis of ribonucleic acid or synthesized through various biochemical pathways in living organisms. The compound is prevalent in all forms of life, where it serves as an essential component of RNA.

Synthesis Analysis

Methods

The synthesis of 3'-uridylic acid can be achieved through several methods:

  1. Triester Method: This method involves the use of protecting groups for the hydroxyl groups on the ribose sugar. For instance, 4-methoxy-5,6-dihydro-2H-pyran can protect the 2'-OH and 5'-OH groups while methoxymethylidene protects the 3'-cis-diol system. The synthesis also utilizes benzoyl groups for amino protection on uridine derivatives. The final product can be characterized using techniques such as UV spectroscopy, electrophoresis, and chromatography .
  2. Enzymatic Synthesis: Enzymes such as nucleoside phosphotransferases can catalyze the phosphorylation of uridine to form 3'-uridylic acid. These enzymes typically transfer phosphate groups to specific positions on the ribose sugar, facilitating the formation of nucleotides .

Technical Details

The synthesis process may involve multiple steps, including protection-deprotection strategies and purification techniques to isolate the desired nucleotide product with high purity.

Molecular Structure Analysis

Structure

The molecular structure of 3'-uridylic acid comprises:

  • Base: Uracil (C4H4N2O2)
  • Sugar: Ribose (C5H10O5)
  • Phosphate Group: A phosphate group (PO4) attached to the 3' carbon of the ribose sugar.

Data

The molecular formula for 3'-uridylic acid is C9H11N2O6P, with a molar mass of approximately 244.2 g/mol. The compound exhibits specific UV absorbance characteristics that can be used for quantitative analysis.

Chemical Reactions Analysis

Reactions

3'-Uridylic acid participates in several key biochemical reactions:

  1. Phosphorylation: It can undergo further phosphorylation to form diphosphate or triphosphate derivatives.
  2. Dephosphorylation: Enzymatic reactions can remove phosphate groups, converting it back into uridine.
  3. Condensation Reactions: It can react with other nucleotides to form RNA polymers through phosphodiester bonds.

Technical Details

The reaction conditions often require specific pH levels and temperature controls to optimize enzyme activity and nucleotide stability.

Mechanism of Action

Process

The mechanism by which 3'-uridylic acid functions primarily involves its incorporation into RNA during transcription. It serves as a substrate for RNA polymerase, which catalyzes the addition of nucleotides to growing RNA chains based on template DNA sequences.

Data

Studies show that alterations in uridylation patterns can influence gene expression and RNA stability, highlighting its importance in post-transcriptional modifications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; limited solubility in organic solvents.
  • Melting Point: Approximately 200 °C when dehydrated.

Chemical Properties

  • Stability: Stable under neutral pH but sensitive to extreme pH conditions.
  • Reactivity: Reacts with strong acids or bases, leading to hydrolysis or degradation.

Relevant analyses have demonstrated that 3'-uridylic acid's stability and reactivity are critical for its biological functions .

Applications

Scientific Uses

3'-Uridylic acid has several applications in scientific research:

  1. Molecular Biology: Used as a substrate in RNA synthesis reactions.
  2. Biotechnology: Involved in developing RNA-based therapeutics and vaccines.
  3. Research Tool: Employed in studies investigating RNA metabolism and post-transcriptional modifications.

Its role as a fundamental component of RNA makes it invaluable across various fields, including genetics, biochemistry, and pharmacology .

Biochemical Synthesis and Degradation Pathways of 3'-Uridylic Acid

Enzymatic Synthesis Mechanisms in Nucleotide Metabolism

3'-Uridylic acid (3'-UMP), the positional isomer of uridine monophosphate phosphorylated at the ribose 3' position, is primarily generated through post-transcriptional processing of RNA molecules rather than de novo synthesis. In the canonical de novo pyrimidine pathway, uridine monophosphate (5'-UMP) is synthesized first, serving as the precursor pool for all uridine nucleotides. The de novo pathway initiates with cytosolic carbamoyl phosphate synthesis catalyzed by carbamoyl phosphate synthetase II (CPS II), which utilizes glutamine, ATP, and bicarbonate [8] [6]. This rate-limiting step is followed by aspartate transcarbamoylase (ATCase) forming N-carbamoylaspartate, which undergoes ring closure via dihydroorotase to yield dihydroorotate [8].

The mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) oxidizes dihydroorotate to orotate, linking pyrimidine synthesis to the electron transport chain [6] [8]. Orotate then couples with phosphoribosyl pyrophosphate (PRPP) via orotate phosphoribosyltransferase to form orotidine monophosphate (OMP). OMP decarboxylase subsequently catalyzes the irreversible decarboxylation to yield 5'-uridine monophosphate (5'-UMP) [3] [7]. In multicellular eukaryotes, these final two reactions occur on a bifunctional enzyme UMP synthase, enhancing catalytic efficiency through substrate channeling [7] [8].

3'-UMP generation occurs predominantly via:

  • RNA degradation: Ribonucleases (e.g., RNase A) hydrolyze RNA phosphodiester bonds, yielding 3'-NMPs including 3'-UMP.
  • Kinase/phosphatase activity: 5'-UMP may undergo phosphorylation to UDP/UTP, which are incorporated into RNA. Post-transcriptional RNA degradation releases 3'-UMP via 3'-exonucleases.
  • Isomerization: While less common, biochemical interconversion between 5' and 3' isomers can occur under cellular conditions.

Table 1: Enzymes in De Novo UMP Synthesis Relevant to 3'-UMP Generation

EnzymeGene (Human)FunctionCompartment
Carbamoyl phosphate synthetase IICADForms carbamoyl phosphateCytosol
Dihydroorotate dehydrogenaseDHODHOxidizes dihydroorotate to orotateMitochondria
Orotate phosphoribosyltransferaseUMPS (OPRT domain)Generates OMP from orotate and PRPPCytosol
OMP decarboxylaseUMPS (ODCase domain)Converts OMP to 5'-UMPCytosol

Regulation of de novo synthesis occurs through:

  • Feedback inhibition: UTP inhibits CPS II, while PRPP activates it [6] [8].
  • Enzyme oligomerization: Human UMP synthase (UMPS) exists in equilibrium between active dimers and inactive filamentous oligomers, acting as a metabolic buffer [7].
  • Compartmentalization: Mitochondrial DHODH activity couples pyrimidine synthesis to oxidative phosphorylation [8].

Role of 3'-Uridylic Acid in Pyrimidine Salvage Pathways

Pyrimidine salvage pathways recover uridine and uracil from nucleic acid degradation or dietary sources, converting them directly to nucleotides, bypassing energetically costly de novo synthesis. Uridine phosphorylase reversibly catalyzes uridine formation from uracil and ribose-1-phosphate [10] [4]. Subsequently, uridine-cytidine kinase (UCK) phosphorylates uridine to 5'-UMP using ATP [2] [4]. This kinase exhibits higher activity toward uridine than cytidine and is regulated allosterically by UTP (inhibitor) and ATP (activator) [2] [6].

3'-UMP participates in salvage via:

  • Direct incorporation: Though inefficient, cellular nucleotidases may convert 3'-UMP to uridine, which UCK phosphorylates to 5'-UMP.
  • Metabolic intermediates: Degradation of 3'-UMP by 5'-nucleotidases releases uridine, funneling into the main salvage stream [4] [10].
  • Tissue-specific roles: Tissues lacking de novo synthesis capability (e.g., blood cells, brain) rely heavily on salvage. Plasma uridine concentrations (3–8 μM) are maintained by adipocyte-derived synthesis during fasting and hepatic clearance post-feeding [6].

Table 2: Pyrimidine Salvage Efficiency in Eukaryotic Systems

SubstratePrimary Salvage EnzymeProductTissue SpecificityRelative Efficiency
UridineUridine-cytidine kinase (UCK1/2)5'-UMPUbiquitousHigh (73% recovery in PALA-inhibited plants) [2]
UracilUracil phosphoribosyltransferase (UPRT)5'-UMPPlastids (plants), limited in mammalsLow (No recovery in PALA-inhibited plants) [2]
CytidineCytidine deaminase → UCK5'-UMPLiver, kidneyModerate

Salvage efficiency is influenced by:

  • Transporters: Equilibrative nucleoside transporters (ENTs) regulate cellular uridine uptake [10].
  • Species variation: Plants salvage uracil effectively in plastids via UPP, whereas mammals rely more on uridine kinases [2].
  • Metabolic demand: Proliferating cells upregulate UCK2 to meet nucleotide demands [6].

Catalytic Regulation by Phosphatases and Kinases

The interconversion between uridine phosphate isomers and their derivatives is tightly regulated by kinase and phosphatase networks. Monophosphate nucleotidases selectively dephosphorylate 3'-UMP to uridine, which can be rephosphorylated to 5'-UMP via UCK kinases [4] [10]. This enzymatic "recycling" allows positional isomers to enter the central nucleotide pool. Key regulatory mechanisms include:

  • UCK allostery: UCK2 is activated by ATP (Km = 0.4 mM) and inhibited by UTP/CTP, enabling feedback control of salvage flux [2] [6]. Phosphorylation of UCK2 at regulatory sites further modulates its activity in response to growth signals.
  • Compartmentalization: In mammals, 5'-nucleotidases are compartment-specific (e.g., cytosolic cN-II, mitochondrial dNT-2), controlling localized nucleotide pools. 3'-UMP degradation occurs primarily in lysosomes and cytosol [4].
  • Circadian regulation: Plasma uridine levels fluctuate with feeding cycles, indirectly influencing salvage enzyme expression. Adipose tissue upregulates de novo synthesis during fasting, increasing uridine substrate for salvage kinases [6].

Table 3: Regulatory Enzymes Modulating 3'-UMP/5'-UMP Equilibrium

Enzyme ClassExample EnzymesSubstrate SpecificityEffect on 3'-UMPRegulators
Nucleoside monophosphate kinasesUMP/CMP kinase5'-UMP > 3'-UMPLow activityATP/ADP ratio
5'-NucleotidasescN-II, cdN5'-NMPs > 3'-NMPsIndirect (via uridine generation)GTP (inhibits cN-II)
3'-NucleotidasesPDEs, RNasesRNA-derived 3'-NMPsDirect hydrolysisMetal ions (Mg²⁺, Zn²⁺)
Nucleoside kinasesUCK1, UCK2Uridine > CytidineConverts product (uridine) to 5'-UMPUTP (inhibitor), ATP (activator)

The phosphotransferase network ensures nucleotide homeostasis by:

  • Preventing accumulation: Rapid dephosphorylation of 3'-UMP avoids misincorporation into nucleic acids.
  • Energy sensing: Under low ATP, nucleotidase activity increases, boosting uridine for salvage rather than de novo synthesis.
  • Substrate channeling: Bifunctional enzyme complexes (e.g., CAD in de novo synthesis) optimize flux but do not directly process 3'-isomers [8].

Mitochondrial energetics directly impact regulation: Dihydroorotate dehydrogenase (DHODH) requires a functional electron transport chain. When respiration is impaired (e.g., hypoxia), de novo synthesis decreases, elevating cellular dependence on salvage pathways and amplifying the role of kinases/phosphatases in maintaining uridine nucleotide pools [8] [6].

Properties

CAS Number

84-53-7

Product Name

3'-Uridylic acid

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

Molecular Formula

C9H13N2O9P

Molecular Weight

324.18 g/mol

InChI

InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

FOGRQMPFHUHIGU-XVFCMESISA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O

Synonyms

3'-uridylic acid
uridine 3'-phosphate

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O

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